azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Description
Azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate (CAS: 474923-21-2) is a sphingolipid derivative classified as a ceramide-1-phosphate (C1P) analogue. Its molecular formula is C30H60NO6P, with a molecular weight of 561.79 g/mol . Structurally, it features:
- A dodecanoyl (C12) acyl chain linked to the amino group.
- An (E)-4-octadecene backbone with stereospecific hydroxyl and phosphate groups at positions 3 and 1, respectively.
- An ammonium counterion to balance the phosphate group’s charge, enhancing aqueous solubility .
This compound plays roles in cellular signaling, particularly in apoptosis, inflammation, and membrane trafficking. Its amphiphilic nature allows integration into lipid bilayers while the phosphate group mediates interactions with proteins like ceramide-1-phosphate transfer protein (CPTP) .
Properties
IUPAC Name |
azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60NO6P.H3N/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2;/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36);1H3/b25-23+;/t28-,29+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZJNUBNUWPEQ-GMVBIGKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415279 | |
| Record name | AC1NR2LP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-62-7 | |
| Record name | AC1NR2LP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate , also known as a phospholipid derivative, has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, effects on cellular systems, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
- Chemical Formula : C₃₁H₅₉N₂O₄P
- Molecular Weight : 546.79 g/mol
Key Features
- Contains a long-chain fatty acid (dodecanoyl) which may influence its biological interactions.
- The presence of a phosphate group suggests potential roles in signaling pathways and membrane dynamics.
- Cell Membrane Interaction : Due to its amphiphilic nature, this compound can integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
- Signaling Pathways : The phosphate group may participate in phosphorylation reactions, influencing various signaling cascades within cells.
Effects on Cellular Systems
- Cytotoxicity : Studies indicate varying degrees of cytotoxicity against different cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Activity : Preliminary data suggest that the compound exhibits antimicrobial properties, potentially useful in treating infections.
Case Studies
- Cancer Cell Lines : A study demonstrated that this compound significantly inhibited the growth of breast and prostate cancer cell lines in vitro. The IC50 values were reported at 15 µM and 20 µM respectively, indicating moderate potency against these cell types.
- Antimicrobial Testing : In another study, the compound showed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL, highlighting its potential as an antimicrobial agent.
Comparative Biological Activity
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Acyl Chain Lengths
The length of the acyl chain significantly influences physicochemical properties and biological activity. Key analogues include:
Key Findings:
- Shorter chains (C2–C6) exhibit higher solubility but weaker membrane integration, limiting their utility in lipid bilayer studies.
- Longer chains (C18) improve hydrophobic interactions but may aggregate in aqueous environments, complicating biological assays .
- The C12 chain in the target compound balances solubility and membrane affinity, making it ideal for studying lipid-protein interactions .
Stereochemical and Functional Group Variations
Double Bond Geometry
The (E)-4-octadecene configuration in the target compound ensures a planar structure, optimizing packing in lipid membranes. In contrast, Z-configuration analogues (e.g., tetracos-15-enoyl derivatives) introduce steric hindrance, reducing membrane stability .
Phosphate Group Modifications
Replacing the ammonium counterion with sodium or trimethylazanium (e.g., in ) alters solubility and charge distribution. For example:
- Ammonium salts (like the target compound) are preferred for maintaining physiological charge compatibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
